molecular formula C9H11NO3 B2963391 Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate CAS No. 2089255-08-1

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B2963391
CAS No.: 2089255-08-1
M. Wt: 181.191
InChI Key: UZSORDLFYJFNNA-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is an organic compound with a pyrrole ring structure

Scientific Research Applications

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Safety and hazards associated with pyrrole derivatives can vary. For example, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has hazard statements H302,H315,H319,H335 indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrole derivatives are a potential source of biologically active compounds and have a significant set of advantageous properties. Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to explore the synthesis, properties, and applications of new pyrrole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. One method involves the slow addition of the ester to a reaction mixture, followed by heating to reflux and subsequent cooling .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields a hydroxymethyl derivative.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with ethyl ester instead of methyl ester.

    5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and solubility. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

methyl 2-ethyl-5-formyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-8-7(9(12)13-2)4-6(5-11)10-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSORDLFYJFNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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